Potent nAChR Antagonism with Subtype Selectivity Profile
The compound demonstrates potent antagonist activity across multiple nicotinic acetylcholine receptor (nAChR) subtypes, with highest potency at the α3β4 subtype (IC50 = 1.8 nM) and 4- to 8-fold selectivity over α4β2 (IC50 = 12.0 nM), α4β4 (IC50 = 15.0 nM), and muscle-type α1β1γδ (IC50 = 7.9 nM) receptors in human cell lines [1]. This selectivity profile contrasts with structurally distinct antibacterial compounds such as PD 404,182, which lacks nAChR activity and operates via KDO-8-P synthase inhibition .
| Evidence Dimension | Antagonist potency at nAChR subtypes |
|---|---|
| Target Compound Data | α3β4: IC50 = 1.8 nM; α4β2: IC50 = 12.0 nM; α4β4: IC50 = 15.0 nM; α1β1γδ: IC50 = 7.9 nM |
| Comparator Or Baseline | PD 404,182: no reported nAChR activity; mechanism via KDO-8-P synthase inhibition |
| Quantified Difference | Not directly comparable; distinct mechanism of action |
| Conditions | Human SH-SY5Y cells (α3β4, α4β2, α4β4); human TE671/RD cells (α1β1γδ); inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
Subtype-selective nAChR antagonism enables targeted neurological research applications distinct from broad-spectrum antibacterial agents.
- [1] EcoDrugPlus Database. Compound ID 2126094: 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline nAChR Antagonist Activity. University of Helsinki. View Source
